1-(3-Bromopropyl)-3-chloro-4-ethylbenzene
CAS No.:
Cat. No.: VC18829695
Molecular Formula: C11H14BrCl
Molecular Weight: 261.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrCl |
|---|---|
| Molecular Weight | 261.58 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-2-chloro-1-ethylbenzene |
| Standard InChI | InChI=1S/C11H14BrCl/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | ZRCDCXLFVGCUBE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)CCCBr)Cl |
Introduction
1-(3-Bromopropyl)-3-chloro-4-ethylbenzene is an organic compound categorized under halogenated aromatic hydrocarbons. Its structure is defined by a benzene ring substituted with three distinct groups: a bromopropyl chain, a chlorine atom, and an ethyl group. This compound has applications in synthetic chemistry, pharmaceuticals, and materials science due to its reactivity and versatility.
Laboratory Synthesis
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-ethylbenzene typically involves the bromination of 3-chloro-4-ethylbenzene using N-bromosuccinimide (NBS) as the brominating agent. A radical initiator such as benzoyl peroxide is employed under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The reaction selectively brominates the propyl group, yielding the desired product.
Industrial Production
Industrial-scale production employs continuous flow processes to ensure high yield and purity. Automated reactors with precise control over temperature, pressure, and reagent concentrations are utilized. Purification methods such as distillation or recrystallization are applied to isolate the compound.
Synthetic Chemistry
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Acts as an intermediate in the synthesis of complex organic molecules.
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Used in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.
Biological Research
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Investigated for potential antimicrobial and anticancer properties.
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Serves as a precursor for drug development targeting specific molecular pathways.
Materials Science
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Utilized in creating specialty chemicals with tailored properties for industrial applications.
Mechanism of Action
The reactivity of 1-(3-Bromopropyl)-3-chloro-4-ethylbenzene is primarily driven by its halogen groups:
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Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new bonds.
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Elimination Reactions: The compound can undergo elimination to form double bonds, depending on reaction conditions.
Biologically, its mechanism involves interactions with cellular proteins and enzymes, potentially altering their function.
Comparison with Related Compounds
| Compound | Structural Difference | Impact on Reactivity/Applications |
|---|---|---|
| 1-(3-Bromopropyl)-4-chlorobenzene | Lacks the ethyl group | Reduced steric hindrance; different reactivity |
| 1-(3-Chloropropyl)-3-bromo-4-ethylbenzene | Bromine and chlorine positions swapped | Altered chemical properties |
| 1-(3-Bromopropyl)-3-chloro-4-methylbenzene | Methyl group instead of ethyl | Slightly different steric and electronic effects |
Research Directions
Current research focuses on:
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Exploring its biological activity for pharmaceutical applications.
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Developing more efficient synthetic routes for industrial-scale production.
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Investigating its use in advanced materials with specific functional properties.
Conc
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